molecular formula C6H11NO B146532 4-(Methylamino)pent-3-en-2-one CAS No. 130256-75-6

4-(Methylamino)pent-3-en-2-one

Cat. No. B146532
M. Wt: 113.16 g/mol
InChI Key: FNMKFVXIVPDFBL-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Methylamino)pent-3-en-2-one, also known as Methylone, is a synthetic cathinone and belongs to the phenethylamine family. It is a designer drug and is structurally similar to MDMA (3,4-methylenedioxymethamphetamine) and amphetamine. Methylone is known for its euphoric and stimulant effects and is often used recreationally. However, it has also been studied for its potential therapeutic applications.

Mechanism Of Action

4-(Methylamino)pent-3-en-2-one acts as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), which means it inhibits the reuptake of these neurotransmitters in the brain. This leads to an increase in their concentration in the synaptic cleft, resulting in increased activation of their respective receptors and subsequent effects on mood and behavior.

Biochemical And Physiological Effects

4-(Methylamino)pent-3-en-2-one has been shown to have stimulant effects similar to those of MDMA, including increased heart rate, blood pressure, and body temperature. It also has euphoric and empathogenic effects, which can lead to increased sociability and feelings of connection with others. However, it can also lead to negative effects such as anxiety, paranoia, and insomnia.

Advantages And Limitations For Lab Experiments

4-(Methylamino)pent-3-en-2-one has been used in animal studies to investigate its potential therapeutic effects and to better understand its mechanism of action. However, its use in human studies is limited due to its classification as a Schedule I controlled substance in the United States.

Future Directions

Future research on methylone could focus on its potential therapeutic applications, such as its use in the treatment of depression and anxiety. Additionally, further studies could investigate its long-term effects on the brain and behavior, as well as its potential for abuse and addiction.

Synthesis Methods

4-(Methylamino)pent-3-en-2-one can be synthesized through various methods, including the reductive amination of 3,4-methylenedioxyphenyl-2-propanone (MDP2P), which is a precursor to MDMA. This process involves the use of reducing agents such as sodium borohydride or lithium aluminum hydride in the presence of a methylamine source.

Scientific Research Applications

4-(Methylamino)pent-3-en-2-one has been studied for its therapeutic potential as a treatment for depression and anxiety. It has been shown to increase the release of serotonin, dopamine, and norepinephrine in the brain, which are neurotransmitters that play a role in regulating mood and emotions.

properties

IUPAC Name

(E)-4-(methylamino)pent-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c1-5(7-3)4-6(2)8/h4,7H,1-3H3/b5-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNMKFVXIVPDFBL-SNAWJCMRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)C)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C(=O)C)/NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Methylamino)pent-3-en-2-one

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